Benzamide riboside, chemically known as 3-(1-deoxy-beta-D-ribofuranosyl)benzamide, is derived from nicotinamide riboside. It belongs to the class of compounds known as C-glycosidic nucleosides. This compound has garnered attention for its potential therapeutic applications due to its ability to modulate cellular metabolism and influence pathways related to energy production and apoptosis.
The synthesis of benzamide riboside involves several critical steps:
This method has been optimized for efficiency and scalability, allowing for larger quantities of benzamide riboside to be produced for research and potential therapeutic uses .
Benzamide riboside has a distinct molecular structure characterized by a benzamide moiety linked to a ribofuranose sugar. The molecular formula is CHNO, and it possesses a molecular weight of approximately 238.24 g/mol. The structure can be represented as follows:
The spatial arrangement and electronic distribution within the molecule facilitate interactions with biological targets, influencing its pharmacological profile .
Benzamide riboside participates in various chemical reactions that are significant for its biological activity:
The mechanism of action of benzamide riboside primarily involves its role in modulating cellular energy metabolism:
Benzamide riboside exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in therapeutic applications .
Benzamide riboside has several promising applications in scientific research and medicine:
Benzamide riboside (BR), chemically designated as 3-(β-D-ribofuranosyl)benzamide, belongs to the specialized class of C-nucleosides. Unlike classical nucleosides featuring a carbon-nitrogen (C-N) glycosidic bond, BR possesses a carbon-carbon (C-C) bond connecting the benzamide moiety to the anomeric carbon of the ribose sugar. This β-configured linkage confers exceptional stability against enzymatic and acid-catalyzed hydrolysis—a critical pharmacological advantage over N-nucleoside analogs [1] [2]. The ribose unit retains all hydroxyl groups (2', 3', 5') necessary for intracellular phosphorylation, while the benzamide group serves as a bioisostere of nicotinamide, enabling its transformation into NAD-like metabolites [1] [4].
Table 1: Structural Characteristics of Benzamide Riboside vs. Nucleoside Types
Feature | Classical N-Nucleosides | C-Nucleosides (e.g., BR) |
---|---|---|
Glycosidic Bond Type | C-N | C-C |
Anomeric Configuration | β or α | β |
Bond Stability | Hydrolytically labile | Hydrolytically stable |
Metabolic Target | DNA/RNA polymerases | NAD+ biosynthesis/IMPDH |
Representative Agents | Cytarabine, Gemcitabine | Tiazofurin, Benzamide riboside |
The strategic development of BR emerged from efforts to overcome limitations of earlier C-nucleoside antimetabolites. Initial research focused on tiazofurin, an IMP dehydrogenase (IMPDH) inhibitor whose clinical utility was hampered by dose-limiting neurotoxicity and metabolic instability [2]. Researchers hypothesized that replacing tiazofurin’s thiazolecarboxamide with a benzamide group would enhance metabolic stability while retaining affinity for IMPDH—an enzyme overexpressed in malignancies due to its role in de novo GTP synthesis [1] [4].
The first chemical synthesis of BR was reported in 2002 via a multi-step route starting from D-ribonolactone. Key steps included:
BR diverges fundamentally from classical nucleoside analogs through three mechanistic attributes:
Table 2: Mechanistic Differences Between BR and Classical Nucleoside Analogs
Characteristic | Benzamide Riboside | Classical Nucleoside Analogs |
---|---|---|
Activation Mechanism | Phosphorylation → BAD formation | Phosphorylation → triphosphate |
Primary Target | IMP dehydrogenase (IMPDH) | DNA/RNA polymerases |
Downstream Effects | GTP depletion; Apoptosis induction | DNA chain termination; Repair blockade |
Resistance Factors | NRK deficiency; NMNAT mutations | Deoxycytidine kinase deficiency; Efflux pumps |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3